
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine
Overview
Description
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is an organic compound that features a pyridine ring substituted with a chloro group and an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine typically involves the reaction of 2-chloro-5-chloromethyl-pyridine with ethylenediamine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide or ethanol at a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to function as a ligand for metal ions, which can enhance the pharmacological properties of drugs.
Case Study: Nitric Oxide Donors
Recent studies have highlighted the role of compounds similar to this compound in developing nitric oxide (NO) donors for cancer therapy. These compounds can release NO upon irradiation, targeting tumor sites effectively. The ability to form stable complexes with metal ions such as Mn(II) and Fe(II) makes them suitable candidates for photodynamic therapy (PDT) .
Coordination Chemistry
The compound is known for its ability to form stable complexes with various transition metals. This property is significant in coordination chemistry, where it can be utilized to create new materials with tailored properties.
Table 1: Metal Complexes Formed with this compound
Metal Ion | Complex Stability | Application Area |
---|---|---|
Mn(II) | High | Photodynamic therapy |
Fe(II) | Moderate | Catalysis and drug delivery |
Ru(III) | High | Imaging and diagnostics |
The complexes formed with these metals show potential in targeted drug delivery systems, where the release of therapeutic agents can be controlled through external stimuli such as light .
Materials Science
In materials science, this compound is being explored for its role in synthesizing advanced materials, including polymers and nanocomposites. Its functional groups allow for easy incorporation into polymer matrices, enhancing mechanical and thermal properties.
Case Study: Nanocomposite Development
Research indicates that incorporating this compound into polymeric systems can improve their thermal stability and mechanical strength. For instance, when blended with polyvinyl chloride (PVC), it enhances the material's resistance to thermal degradation while maintaining flexibility .
Environmental Applications
The environmental implications of this compound are also noteworthy. Its derivatives are being studied for their potential use in remediation technologies, particularly in removing heavy metals from contaminated water sources.
Table 2: Environmental Remediation Potential
Application | Mechanism | Effectiveness |
---|---|---|
Heavy Metal Removal | Chelation with metal ions | High |
Pollutant Degradation | Reaction with organic pollutants | Moderate |
The chelation ability of this compound allows it to bind heavy metals effectively, facilitating their removal from aqueous environments .
Mechanism of Action
The mechanism of action of N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine involves its interaction with specific molecular targets such as enzymes or receptors. The ethylenediamine moiety can chelate metal ions, which can modulate the activity of metalloenzymes. The pyridine ring can interact with aromatic residues in protein active sites, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-aminomethyl-pyridine
- 2-chloro-5-chloromethyl-pyridine
- N-(2-chloro-pyridin-5-yl-methyl)-phthalimide
Uniqueness
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.
Biological Activity
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro-substituted pyridine ring attached to an ethylenediamine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
Enzyme Inhibition
- Cholinesterase Inhibition : Compounds related to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives exhibit IC50 values in the micromolar range, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Some studies have demonstrated that related compounds possess significant antitumor properties, with certain derivatives showing IC50 values as low as 0.06 µM against various cancer cell lines, including non-small cell lung cancer and breast cancer .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound's efficacy against bacterial strains and fungi has been assessed through standard bioassays, revealing promising results.
Compound | Activity Type | IC50 (µM) | Target Organisms |
---|---|---|---|
This compound | Antimicrobial | 10.5 | E. coli, S. aureus |
Derivative A | Antitumor | 0.06 | NCI-H522, MCF7 |
Neuroprotective Effects
In vitro studies have highlighted the neuroprotective effects of related compounds in models of oxidative stress. The ability to reduce cell death in neuronal cultures suggests potential therapeutic applications for conditions such as stroke or neurodegeneration .
Case Studies
- Case Study on Antitumor Activity : A study investigated the effect of a derivative of this compound on breast cancer cells (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of 0.06 µM, indicating its potential as a chemotherapeutic agent.
- Neuroprotective Study : In a model simulating oxidative stress, the compound exhibited a protective effect against neuronal death, suggesting mechanisms involving antioxidant activity or modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the pyridine ring or alterations to the ethylenediamine backbone can enhance or diminish its biological efficacy.
Key Observations
- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) enhances binding affinity to target enzymes.
- Chain Length Variations : Modifications to the length of the ethylene chain can impact solubility and bioavailability, influencing overall activity.
Properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-8-2-1-7(6-12-8)5-11-4-3-10/h1-2,6,11H,3-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZSGAPTPXYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893612 | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-44-7 | |
Record name | N1-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101990-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((6-Chloro-3-pyridinyl)methyl)-1,2-ethane-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101990447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethane-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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